
Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate
Übersicht
Beschreibung
Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is known for its unique chemical structure and has been found to exhibit various biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activities
Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate and its derivatives have been extensively studied for their pharmacological activities. Research indicates that these compounds exhibit significant anti-inflammatory, analgesic, and antibacterial activities. For instance, certain 6-bromoquinazolinone derivatives, closely related to this compound, demonstrated notable pharmacological activities including anti-inflammatory, analgesic, and antibacterial effects, comparable to standard drugs in various studies (Rajveer et al., 2010; Kumar et al., 2014).
Analgesic and Anti-Inflammatory Properties
Research into 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring, a related compound structure, showed potent analgesic and anti-inflammatory activities. These derivatives were evaluated in animal studies and some showed more potent effects compared to other derivatives (Dewangan et al., 2016).
Antimicrobial Activity
Compounds structurally similar to this compound have shown effective antimicrobial properties. For example, specific derivatives exhibited considerable antibacterial activity against various human pathogenic microorganisms, indicating their potential as antimicrobial agents (Saravanan et al., 2015).
Application in Alzheimer's Disease Treatment
Certain derivatives of 4-oxoquinazolin-3(4H)-yl have been studied as potential dual inhibitors of acetylcholinesterase and butyrylcholinesterase for treating Alzheimer's disease. Some synthesized compounds showed significant inhibitory activities, suggesting their value in Alzheimer's disease drug development (Zarei et al., 2021).
Eigenschaften
IUPAC Name |
methyl 2-(4-oxoquinazolin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-10(14)6-13-7-12-11(15)8-4-2-3-5-9(8)13/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFPQBNEQFOPOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC(=O)C2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



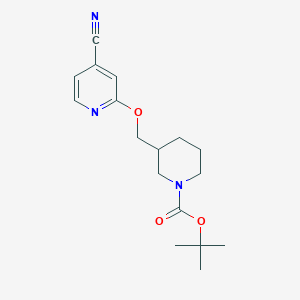

![2-Chloro-N-(3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-yl)-acetamide](/img/structure/B3210284.png)
![2-Chloro-N-(3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-3-yl)-acetamide](/img/structure/B3210291.png)

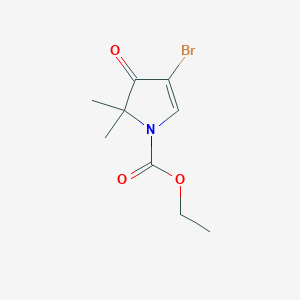
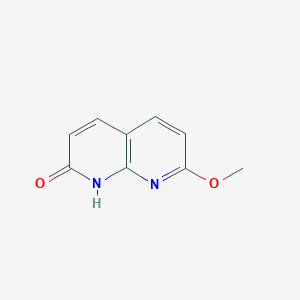

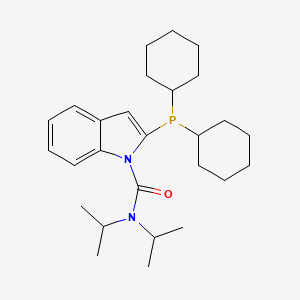
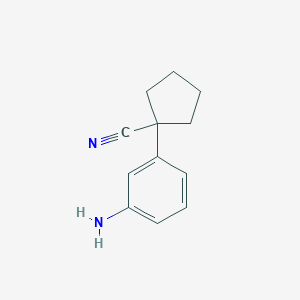

![4-(Dimethylamino)-3-imidazo[1,2-a]pyridin-6-ylbut-3-en-2-one](/img/structure/B3210379.png)
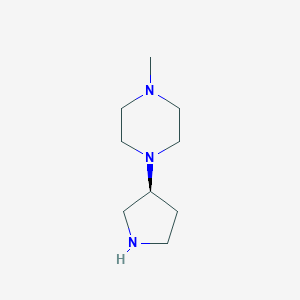
![2-[Ethyl-(2-iodo-benzyl)-amino]-ethanol](/img/structure/B3210388.png)